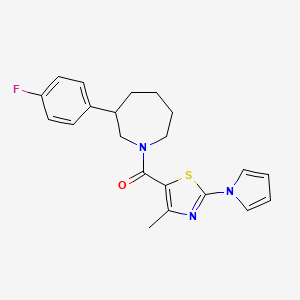
(3-(4-fluorophenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-fluorophenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C21H22FN3OS and its molecular weight is 383.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(4-fluorophenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring an azepane ring and thiazole moiety, suggests significant biological activity, particularly in the fields of oncology and antimicrobial research.
Chemical Structure
The molecular formula of this compound is C23H24FN3O. The presence of fluorine and other functional groups enhances its pharmacological properties, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The azepane ring enhances binding affinity, while the thiazole and pyrrole components contribute to the compound's stability and reactivity.
Mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular pathways, leading to altered cellular functions and potential therapeutic effects.
- Receptor Modulation: By binding to specific receptors, the compound can influence signaling pathways associated with disease processes.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies on related structures have shown:
- Inhibition of Cell Proliferation: In vitro studies demonstrate that these compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis: Mechanistic studies reveal that these compounds may induce apoptosis in cancer cells through the activation of caspase-dependent pathways, promoting cell death in malignancies.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition: Similar thiazole derivatives have been shown to exhibit activity against various bacterial strains by disrupting membrane integrity or inhibiting essential metabolic pathways.
Study 1: Anticancer Efficacy
A study evaluated the efficacy of a structurally related compound on breast cancer cell lines. Results indicated:
- IC50 Values: The compound exhibited low IC50 values (below 1 µM), indicating potent anticancer activity.
- Mechanism: The induction of oxidative stress was identified as a key mechanism leading to apoptosis in treated cells.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of similar compounds:
- Pathogen Resistance: The compound demonstrated effectiveness against resistant strains of Staphylococcus aureus.
- Mechanism: It was suggested that the compound enhances the efficacy of conventional antibiotics by inhibiting efflux pumps.
Comparative Analysis
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | < 1 |
| (4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone | Structure | Anticancer | 0.8 |
| (3-(4-nitrophenyl)azepan-1-yl)(1-methylpyrazole) | Structure | Antimicrobial | 0.5 |
科学的研究の応用
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent:
- Efficacy Against Cancer Cell Lines: In vitro studies demonstrated that the compound exhibits low IC50 values (below 1 µM) against various cancer cell lines, indicating potent anticancer activity. For example, it was effective against breast cancer cells, where it induced oxidative stress leading to apoptosis.
- Mechanism of Action: The mechanism identified involves the induction of oxidative stress, which is crucial for triggering programmed cell death in cancerous cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Effectiveness Against Resistant Strains: Research indicates that it is effective against resistant strains of Staphylococcus aureus, suggesting its potential as a novel antimicrobial agent.
- Mechanism of Action: It is proposed that the compound enhances the efficacy of conventional antibiotics by inhibiting efflux pumps in bacteria, thereby increasing the susceptibility of pathogens to treatment.
Comparative Analysis with Related Compounds
A comparative analysis was conducted to evaluate the biological activities of similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | < 1 |
| (4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone | Structure | Anticancer | 0.8 |
| (3-(4-nitrophenyl)azepan-1-yl)(1-methylpyrazole) | Structure | Antimicrobial | 0.5 |
Case Study 1: Anticancer Efficacy
In a study evaluating structurally related compounds for their anticancer properties, it was found that:
- The compound showed significant inhibition of cell proliferation in breast cancer models.
- The mechanism involved oxidative stress induction leading to apoptosis.
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial potential of similar compounds:
- The compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).
- It was suggested that the compound could serve as an adjunct therapy alongside traditional antibiotics to combat resistant infections.
特性
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c1-15-19(27-21(23-15)24-11-4-5-12-24)20(26)25-13-3-2-6-17(14-25)16-7-9-18(22)10-8-16/h4-5,7-12,17H,2-3,6,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFURVXNJVNXQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













